molecular formula C16H28N2O6 B3105208 5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-01-8

5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3105208
CAS No.: 1523571-01-8
M. Wt: 344.40
InChI Key: ZDVHRQSWICZLCY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic scaffolds are increasingly vital in modern drug discovery and chemical research. Their rigid, three-dimensional nature provides a level of structural complexity that is often associated with improved pharmacological properties. rsc.orgresearchgate.net This departure from traditional flat, aromatic structures, a concept often termed "escaping from flatland," can lead to enhanced potency, greater selectivity for biological targets, and improved physicochemical properties such as solubility. rsc.orguniv.kiev.ua

The incorporation of heteroatoms, like oxygen and nitrogen in oxa-azaspirocycles, further modulates these properties. For instance, the presence of an oxygen atom can increase aqueous solubility, a desirable trait for drug candidates. These scaffolds are often used as bioisosteres, mimics of other chemical groups, to fine-tune the characteristics of a molecule. For example, azaspiro[3.3]heptane has been investigated as a replacement for piperidine (B6355638) rings to enhance metabolic stability and other drug-like qualities. researchgate.netuniv.kiev.ua The development of novel strained spiro-heterocycles is a key strategy for improving drug design by providing predictable vectors for substituents in three-dimensional space. researchgate.net

Structural Characteristics and Nomenclature of 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate and Related Systems

The nomenclature of spiro compounds follows specific IUPAC rules. For "5-Oxa-2-azaspiro[3.5]nonane," the name breaks down as follows:

Spiro: Indicates a spirocyclic compound.

[3.5]: Denotes the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, it's a 4-membered ring and a 6-membered ring.

nonane: The suffix indicates a total of nine atoms in the bicyclic system (4 in the first ring + 6 in the second ring - 1 spiro atom = 9).

2-aza: An azetidine (B1206935) ring where the nitrogen atom is at position 2.

5-oxa: A tetrahydropyran (B127337) ring where the oxygen atom is at position 5.

Numbering of the spiro system starts in the atom of the smaller ring next to the spiro carbon and proceeds around the small ring, through the spiro atom, and around the larger ring.

The compound , This compound , is a salt. "Hemioxalate" signifies that the salt is formed by a 2:1 stoichiometric ratio of the parent base (5-Oxa-2-azaspiro[3.5]nonane) to oxalic acid.

Several related isomers exist, and their nomenclature precisely defines the arrangement of the heteroatoms and ring sizes. Examples include 2-Oxa-5-azaspiro[3.5]nonane and 7-Oxa-2-azaspiro[3.5]nonane. achmem.comlookchem.com

Table 1: Physicochemical Properties of Related Oxa-azaspiro[3.5]nonane Systems

Compound Name CAS Number Molecular Formula (of salt) Molecular Weight (g/mol)
5-Oxa-2-azaspiro[3.5]nonane hydrochloride 1330765-15-5 C₇H₁₄ClNO 163.65
7-Oxa-2-azaspiro[3.5]nonane hemioxalate 1408076-09-4 C₁₆H₂₈N₂O₆ 344.41
2-Oxa-5-azaspiro[3.5]nonane hemioxalate 1046153-04-1 C₁₆H₂₈N₂O₆ 344.41

This interactive table provides a summary of key identifiers for the specified compound and its close relatives. Data is compiled from publicly available chemical databases. lookchem.combiosynth.comachemblock.com

Historical Context and Evolution of Research on Oxa-azaspirocycles

The interest in spirocyclic compounds is not new, but their application in medicinal chemistry has seen a significant surge in recent decades. univ.kiev.ua Initially, research focused more on carbocyclic spiro systems. However, the drive to create novel chemical entities with improved drug-like properties led to the exploration of heteroatom-containing spirocycles.

The development of oxa-azaspirocycles is part of a broader trend in medicinal chemistry to access novel, three-dimensional chemical space. Synthetic chemists have developed various methods to construct these complex scaffolds. google.com Research has shown that incorporating these motifs can lead to compounds with significant biological activity. For example, derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been investigated as potent and selective antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for type 2 diabetes treatment. nih.gov Similarly, the 7-oxa-2-azaspiro[3.5]nonane moiety has been incorporated into analogues of the local anesthetic Bupivacaine, resulting in reduced cardiotoxicity while maintaining potency. univ.kiev.ua These examples underscore the successful application of oxa-azaspirocycles in developing new therapeutic agents and highlight the evolution of this research area from fundamental synthesis to targeted drug design.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHRQSWICZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.5 Nonane Hemioxalate and Analogous Structures

Strategies for the Construction of Spirocyclic Systems

The synthesis of spirocyclic systems is a significant challenge in organic chemistry, demanding precise control over the formation of the shared quaternary carbon center. google.com Over the years, a diverse array of synthetic methodologies has been developed to access these complex structures. nih.gov These strategies can be broadly categorized based on the key bond-forming event that establishes the spirocenter.

Common approaches include:

Intramolecular Cyclization: This is one of the most prevalent methods, involving the cyclization of a suitably functionalized acyclic precursor. scripps.edu This can encompass various reaction types, such as intramolecular alkylations, aldol (B89426) reactions, Michael additions, and Heck reactions. scripps.edunih.gov

Cycloaddition Reactions: [3+2] and [2+2] cycloaddition reactions are powerful tools for constructing spirocyclic frameworks, often with high stereoselectivity. rsc.org These reactions can rapidly build molecular complexity from relatively simple starting materials.

Rearrangement Reactions: Certain molecular rearrangements, such as pinacol (B44631) or semi-pinacol rearrangements, can be harnessed to form spirocyclic ketones and other related structures.

Cascade Reactions: These elegant processes involve a sequence of two or more bond-forming events that occur in a single pot, often triggered by a single event. acs.org Cascade reactions are highly efficient for synthesizing complex spirocycles from linear precursors. acs.org

The choice of strategy is often dictated by the desired ring sizes, the nature of the heteroatoms present, and the required stereochemistry at the spirocenter. beilstein-journals.org

Targeted Synthesis of the Oxa-azaspiro[3.5]nonane Core

The 5-Oxa-2-azaspiro[3.5]nonane core features an azetidine (B1206935) ring fused to a tetrahydropyran (B127337) ring at a common carbon atom. The synthesis of such oxa-azaspirocycles requires methods that can efficiently form both heterocyclic rings and the crucial spirocyclic junction. A general and increasingly popular approach involves the iodocyclization of alkenyl alcohols, which can generate the oxa-spirocyclic portion of the molecule. rsc.orgnih.govrsc.orgresearchgate.net Subsequent functional group manipulations can then be used to construct the aza-heterocycle. For instance, a patent for the related 2,5-dioxa-8-azaspiro[3.5]nonane details a multi-step sequence involving cyclization and reduction steps to build the core structure. google.com

Cyclization is the cornerstone of spirocycle synthesis. In the context of oxa-azaspirocycles, intramolecular reactions are particularly powerful. An illustrative strategy could involve an N-tethered substrate that undergoes cyclization to form one of the rings onto a pre-existing cyclic structure.

Key cyclization types applicable to this scaffold include:

Radical Cyclization: Acyl radical cyclizations, mediated by agents like AIBN and a thiol, can effectively form spirocyclic diketones from enone-aldehydes, which can serve as versatile intermediates. researchgate.net

Cationic Cyclization: Acid-mediated cationic cyclization of precursors containing alcohol and alkene/alkyne functionalities is a high-yielding and scalable method for creating the spirocyclic core. acs.org

Cascade Cyclization: An N-bromosuccinimide (NBS)-mediated cascade reaction involving a cyclization/ring-contraction process has been successfully used to synthesize spiro 3,3'-cyclopropyl oxindole (B195798) derivatives, showcasing the power of cascade strategies to rapidly build complex spiro systems. acs.org

Cyclization StrategyKey FeaturesMechanistic ClassTypical PrecursorsRef.
Intramolecular Heck ReactionPalladium-catalyzed C-C bond formation.OrganometallicAlkenyl halides nih.gov
Cationic CascadeInvolves ring-expansion and cationic cyclization.IonicChlorosulfate derivatives acs.org
Radical CyclizationThiol-mediated acyl radical cyclization.RadicalEnone-aldehydes researchgate.net
[3+2] CycloadditionForms a five-membered ring at the spirocenter.PericyclicElectron-deficient alkenes & diazo compounds rsc.org

Controlling the stereochemistry of the quaternary spirocenter is a critical challenge. beilstein-journals.org Stereoselective approaches are essential for producing enantiomerically pure compounds for applications in medicinal chemistry. rsc.org

Strategies to achieve stereocontrol include:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of the key spirocyclization step. The auxiliary is subsequently removed.

Asymmetric Catalysis: This is the most efficient and elegant approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched spirocyclic product. acs.org This can involve chiral organocatalysts or chiral transition metal complexes. nih.gov For example, Pd-catalyzed enantioselective C-H arylation has been developed to afford various oxindole spirocycles with good enantioselectivity. rsc.org

Substrate-Controlled Synthesis: The inherent chirality in a starting material, often derived from the chiral pool, can be used to direct the formation of the new stereocenter at the spiro junction.

Recent advances have focused on developing novel chiral ligands for transition metals and new classes of organocatalysts to improve the enantioselectivity of spirocyclization reactions. beilstein-journals.orgacs.org

Catalysis has revolutionized the synthesis of spirocycles, enabling milder reaction conditions, higher efficiency, and access to asymmetric transformations. acs.org Both transition-metal catalysis and organocatalysis have been extensively applied.

Transition-Metal Catalysis: Metals like palladium, nickel, rhodium, and copper are widely used. acs.org Palladium-catalyzed reactions, such as the Heck cyclization and allylic alkylation, are particularly prominent for forming C-C bonds at the spirocenter. nih.gov Nickel catalysis has been employed for the enantioselective intramolecular addition of lactone enolates to forge spirocyclic structures. acs.org

Organocatalysis: This field has emerged as a powerful alternative to metal catalysis. Chiral amines, such as proline derivatives, and cinchona alkaloid-derived catalysts have been successfully used to catalyze asymmetric Michael additions, aldol reactions, and cascade reactions to produce enantioenriched spirocycles. rsc.orgrsc.org The combination of organocatalysis with transition metal catalysis in synergistic systems has also become a valuable tool for synthesizing optically pure spiro heterocyclic molecules. nih.gov

Optimization of Reaction Conditions and Yield for 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Achieving a high yield of the final product requires careful optimization of reaction conditions for the key bond-forming steps. This empirical process involves systematically varying parameters to identify the optimal balance for maximizing product formation while minimizing side reactions. Machine learning-assisted screening, such as Bayesian optimization, has also been applied to rapidly identify improved reaction conditions for spirocycle synthesis. mdpi.com

Key parameters for optimization include:

Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity.

Catalyst/Reagent: Screening different catalysts, ligands (for metal catalysis), and reagents is crucial.

Temperature: Reaction temperature affects the rate and can influence the selectivity between competing pathways.

Base/Acid: The choice and stoichiometry of the base or acid can be critical, particularly in cyclization reactions.

Concentration: Reactant concentration can influence reaction kinetics and the extent of intermolecular side reactions.

The following table illustrates a hypothetical optimization study for a key cyclization step, based on common practices in the field. researchgate.net

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK2CO3802445
2DioxaneK2CO3802452
3DMFK2CO3802465
4DMFCs2CO3802478
5DMFCs2CO31001285
6DMFCs2CO3604872

Hemioxalate Salt Formation as a Purification and Handling Strategy

Many amine-containing compounds, including 5-Oxa-2-azaspiro[3.5]nonane, are isolated and handled as salts. Salt formation is a critical step in pharmaceutical development, used to improve a compound's physicochemical properties. nih.govnih.gov The conversion of a free base, which may be an oil or a low-melting solid, into a crystalline salt facilitates purification, handling, and formulation. bjcardio.co.ukgoogle.com

Oxalic acid is a common counter-ion used for this purpose. google.com It is a dicarboxylic acid and can form mono-oxalate or di-oxalate salts with amines. A hemioxalate salt indicates a 2:1 stoichiometry of the amine to oxalic acid.

The advantages of forming a hemioxalate salt include:

Improved Crystallinity: Salts are typically more crystalline than their corresponding free bases. google.com This crystalline nature is highly advantageous for purification via recrystallization, as impurities tend to remain in the solvent.

Enhanced Stability: Crystalline salts often exhibit greater chemical and physical stability, leading to a longer shelf-life.

Ease of Handling: Crystalline solids are generally easier to handle, weigh, and formulate compared to oils or amorphous materials. sciencemadness.org

Modified Solubility: Salt formation can significantly alter the solubility profile of a compound, which is a key consideration in drug development. researchgate.net

The process typically involves dissolving the crude amine free base in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of oxalic acid in a stoichiometric amount. sciencemadness.org The resulting salt often precipitates from the solution and can be collected by filtration, washed, and dried to yield the purified product. google.com

Spectroscopic and Crystallographic Elucidation of 5 Oxa 2 Azaspiro 3.5 Nonane Hemioxalate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-Oxa-2-azaspiro[3.5]nonane hemioxalate, both ¹H and ¹³C NMR spectroscopy provide critical information for its structural confirmation.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the azetidine (B1206935) and tetrahydropyran (B127337) rings. The methylene (B1212753) protons adjacent to the nitrogen atom in the azetidine ring and those adjacent to the oxygen atom in the tetrahydropyran ring would appear as characteristic multiplets. The chemical shifts of these protons are influenced by the electronegativity of the neighboring heteroatoms. Due to the spirocyclic nature of the molecule, complex spin-spin coupling patterns may arise, which can be resolved using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) to establish proton-proton correlations.

The ¹³C NMR spectrum would provide further evidence for the carbon skeleton, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, the spiro carbon atom, being a quaternary carbon, would exhibit a characteristic chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for 5-Oxa-2-azaspiro[3.5]nonane

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂-N-3.0 - 3.5Multiplet
-CH₂-O-3.5 - 4.0Multiplet
-CH₂- (ring)1.5 - 2.0Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for 5-Oxa-2-azaspiro[3.5]nonane

CarbonPredicted Chemical Shift (δ, ppm)
Spiro C70 - 80
-C-N-40 - 50
-C-O-60 - 70
-CH₂- (ring)20 - 30

Mass Spectrometry Techniques, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques are typically used. The mass spectrum would show a molecular ion peak corresponding to the free base, 5-Oxa-2-azaspiro[3.5]nonane. A molecular ion peak at an m/z of 127.18 has been reported for the free base.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a new compound. The expected HRMS data would confirm the molecular formula of the free base as C₇H₁₃NO.

Table 3: Mass Spectrometry Data for 5-Oxa-2-azaspiro[3.5]nonane

TechniqueIonm/z (expected)
MS[M+H]⁺128.10
HRMS[M+H]⁺128.1075

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups.

The presence of the secondary amine (N-H) in the azetidine ring would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the range of 1000-1200 cm⁻¹. The ether linkage (C-O-C) in the tetrahydropyran ring would exhibit a strong, characteristic stretching band around 1050-1150 cm⁻¹. The presence of the oxalate (B1200264) counter-ion would be indicated by strong absorptions from the carboxylate groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (oxalate)1650 - 1750Strong
C-O-C Stretch (ether)1050 - 1150Strong
C-N Stretch1000 - 1200Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of Spirocyclic Compounds

While a specific crystal structure for this compound is not publicly available, the general principles of X-ray diffraction would apply. A suitable single crystal of the compound would be irradiated with X-rays, and the diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the chair conformation of the tetrahydropyran ring and the puckering of the azetidine ring. Furthermore, the analysis would detail the hydrogen bonding interactions between the 5-Oxa-2-azaspiro[3.5]nonane cation and the hemioxalate anion in the crystal lattice.

Comparative Spectroscopic Analysis with Related Oxa-azaspirocyclic Derivatives

The spectroscopic data of this compound can be compared with that of related oxa-azaspirocyclic derivatives to identify characteristic trends. For instance, comparison with its positional isomer, 2-Oxa-5-azaspiro[3.5]nonane, would highlight the differences in the chemical shifts of the protons and carbons adjacent to the heteroatoms due to their different locations within the spirocyclic framework.

Furthermore, comparison with derivatives containing additional functional groups, such as tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, can help in assigning specific signals and understanding the electronic effects of substituents on the spectroscopic properties of the spirocyclic core. The ¹H NMR of this derivative shows characteristic signals for the Boc-protecting group and the aminomethyl substituent, which can be contrasted with the simpler spectrum expected for the parent compound. Similarly, comparison with a ketone-containing analogue like 7-oxo-2-azaspiro[3.5]nonane, which has reported ¹H NMR data, can provide insights into how the electronic environment of the spiro-system is altered by the presence of a carbonyl group. google.com

Chemical Transformations and Derivatization Strategies for the 5 Oxa 2 Azaspiro 3.5 Nonane Core

Reactivity of the Secondary Amine and Ether Functionalities within the Spiro System

The chemical reactivity of the 5-oxa-2-azaspiro[3.5]nonane system is primarily dictated by its two key functional groups: a secondary amine within the azetidine (B1206935) ring and an ether linkage in the tetrahydropyran (B127337) ring.

The secondary amine is the more reactive of the two functionalities. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of chemical transformations, most notably at the nitrogen atom itself. The reactivity of this amine is influenced by the strain of the four-membered azetidine ring, which can affect bond angles and the accessibility of the lone pair. rsc.org In general, secondary amines readily undergo reactions such as alkylation, acylation, and sulfonylation. youtube.com

The ether functionality , part of the tetrahydropyran ring, is generally stable and unreactive under neutral and basic conditions, making it a robust component of the scaffold. bldpharm.com Cleavage of the ether C-O bond typically requires harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI), which protonate the ether oxygen to create a better leaving group. bldpharm.com Under such conditions, the reaction proceeds via either an SN1 or SN2 mechanism, depending on the structure of the ether. Given the saturated primary or secondary nature of the carbons attached to the ether oxygen in the 5-oxa-2-azaspiro[3.5]nonane core, an SN2 pathway would be anticipated. bldpharm.com However, due to its general stability, the ether linkage is often preserved during the derivatization of the secondary amine.

Nucleophilic Substitution Reactions on the Nitrogen Atom (e.g., Alkylation, Acylation, Sulfonylation)

The nucleophilic character of the secondary amine in the 5-oxa-2-azaspiro[3.5]nonane core allows for straightforward derivatization through various substitution reactions. These transformations are fundamental for introducing a wide range of functional groups, thereby enabling the exploration of the chemical space around the scaffold.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, which can be crucial for modulating properties like lipophilicity and basicity. This is typically achieved by reacting the spirocycle with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid.

Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation is often used to introduce carbonyl-containing moieties. For instance, in the synthesis of a related 2,5-dioxa-8-azaspiro[3.5]nonane, a precursor secondary amine is reacted with chloroacetyl chloride in the presence of a base like triethylamine. google.com This reaction proceeds readily, demonstrating the nucleophilicity of the nitrogen in such spirocyclic systems. google.com

Sulfonylation: The reaction of the 5-oxa-2-azaspiro[3.5]nonane core with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The sulfonamide nitrogen is no longer basic, and the sulfonamide group can act as a hydrogen bond donor and acceptor.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Azaspiro[3.5]nonane Systems

Reaction TypeReactantReagentProduct TypeReference
Acylation3-((benzylamino)methyl)oxetane cycloalkane-3-olChloroacetyl chloride, TriethylamineN-acylated intermediate for a dioxa-azaspiro[3.5]nonane google.com
Sulfonylation7-oxa-2-azaspiro[3.5]nonane4-(aminomethyl)benzenesulfonyl chlorideN-sulfonylated pyrazolopyridine carboxamide molport.com

This table presents reactions on analogous structures due to limited specific literature on 5-Oxa-2-azaspiro[3.5]nonane.

Introduction of Diverse Functionalities via C-H Functionalization

The C-H bonds within the 5-oxa-2-azaspiro[3.5]nonane framework are all sp³-hybridized. The reactivity of these C-H bonds can be influenced by the adjacent heteroatoms. For instance, C-H bonds alpha to the nitrogen or oxygen atoms are more activated towards certain types of functionalization due to inductive effects and the potential for stabilization of intermediates.

Transition metal-catalyzed C-H activation is a common approach for the functionalization of saturated heterocycles. Catalysts based on rhodium, palladium, or iridium can facilitate the coupling of C-H bonds with various partners, such as alkenes, alkynes, or aryl halides. The secondary amine in the 5-oxa-2-azaspiro[3.5]nonane could potentially act as a directing group to guide the catalyst to a specific C-H bond, although this can be challenging in saturated systems.

Cascade and Multi-Component Reactions Involving 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient methods for building molecular complexity. nih.govsemanticscholar.org The this compound, with its bifunctional nature (a nucleophilic amine and a stable ether), is a potential building block for such reactions.

While specific cascade or multi-component reactions involving 5-oxa-2-azaspiro[3.5]nonane are not extensively documented, its structural motifs are found in products of such complex transformations. For example, three-component reactions of isocyanides, acetylenic esters, and isoxazolones have been used to generate novel oxa-azaspiro[4.4]nona-triene systems. nih.gov This suggests that the 5-oxa-2-azaspiro[3.5]nonane core could potentially be assembled through a convergent multi-component strategy or could participate as a key component in such reactions.

The secondary amine of the 5-oxa-2-azaspiro[3.5]nonane could, for instance, participate in a Mannich-type reaction, a classic MCR, by reacting with an aldehyde and a carbon nucleophile. google.com

Synthesis of Advanced Intermediates and Scaffolds from the 5-Oxa-2-azaspiro[3.5]nonane Framework

The 5-oxa-2-azaspiro[3.5]nonane framework serves as a valuable starting point for the synthesis of more complex molecules and advanced intermediates for drug discovery. bldpharm.com Its rigid, three-dimensional structure is desirable for creating scaffolds that can present functional groups in well-defined spatial orientations. bldpharm.com

Derivatization of the secondary amine, as discussed in section 4.2, is the primary route to advanced intermediates. For example, acylation of the nitrogen followed by further transformations on the introduced acyl group, or alkylation with a functionally rich alkyl halide, can lead to a diverse array of more complex structures.

In a study on a related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the spirocyclic core was elaborated through a series of reactions including reduction of a carboxylic acid to an alcohol, oxidation of the alcohol to an aldehyde, and subsequent reaction of the aldehyde to introduce an alkyne functionality. univ.kiev.ua These transformations highlight how the core scaffold can be used to build more complex and functionally diverse molecules. univ.kiev.ua

Table 2: Examples of Elaboration of a Related Azaspiro[3.5]nonane Scaffold

Starting MaterialReaction SequenceResulting Functional GroupPurposeReference
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative1. LiAlH₄ reduction2. Dess-Martin periodinane oxidation3. Reaction with (1-diazo-2-oxopropyl)phosphonateAlkyneIntroduction of a versatile handle for further coupling reactions. univ.kiev.ua

This table presents reactions on an analogous structure to illustrate the potential for elaborating the 5-Oxa-2-azaspiro[3.5]nonane framework.


Computational Chemistry and Theoretical Investigations of 5 Oxa 2 Azaspiro 3.5 Nonane Hemioxalate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that can accurately predict the electronic structure of molecules like 5-Oxa-2-azaspiro[3.5]nonane. These calculations provide insights into molecular orbital energies, charge distribution, and reactivity.

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. For heterocyclic compounds, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate these properties.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the charge distribution across the molecule. These maps are valuable for identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. In 5-Oxa-2-azaspiro[3.5]nonane, the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic centers), while the hydrogen atoms bonded to nitrogen would be areas of positive potential (electrophilic centers).

Table 1: Representative DFT-Calculated Electronic Properties This table presents theoretical data typical for similar heterocyclic compounds, as specific experimental or calculated values for 5-Oxa-2-azaspiro[3.5]nonane hemioxalate are not broadly published.

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures the molecule's overall polarity

Conformational Analysis and Energetics of Spirocyclic Systems

The rigid structure of spirocyclic systems significantly limits their conformational freedom compared to linear or monocyclic molecules. However, subtle conformational variations can still exist and have a significant impact on the molecule's biological activity and physical properties. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy differences between them.

For 5-Oxa-2-azaspiro[3.5]nonane, the cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable for six-membered rings. The azetidine (B1206935) ring also has its own puckered conformations. Computational methods can be used to calculate the potential energy surface of the molecule, identifying the energy minima that correspond to stable conformers and the energy barriers for interconversion. These calculations help in understanding the molecule's flexibility and preferred shape in different environments.

The presence of the spiro junction introduces significant strain, and the energetics of this strain can be quantified through computational models. Understanding the relative stabilities of different conformers is crucial for predicting how the molecule will bind to a biological target, as the lowest-energy conformation is not always the one that is biologically active.

Table 2: Theoretical Relative Energies of Potential Conformers This table illustrates a hypothetical conformational analysis for the cyclohexyl portion of the spirocycle, showing the expected trend in stability.

Conformer of the Six-Membered RingRelative Energy (kcal/mol)Population at 298 K (%)
Chair0.00>99
Twist-Boat5.5<0.1
Boat6.9<0.1

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system.

For this compound, MD simulations can be used to study its behavior in a solvent, such as water, mimicking physiological conditions. These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of its different forms. The simulations can track properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This information is vital for understanding how the molecule might behave in a biological environment and for predicting its pharmacokinetic properties.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. Methods like DFT can be used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy. For 5-Oxa-2-azaspiro[3.5]nonane, theoretical calculations of ¹H and ¹³C NMR chemical shifts can help assign the signals in experimentally obtained spectra, confirming the molecule's structure.

Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and thermodynamics of a chemical reaction. This allows for the prediction of the most likely reaction mechanisms and can guide the design of synthetic routes for 5-Oxa-2-azaspiro[3.5]nonane and its derivatives.

Table 3: Predicted Spectroscopic Data (Illustrative) This table provides an example of the type of spectroscopic data that can be predicted computationally.

ParameterPredicted ValueExperimental Correlation
¹H NMR Chemical Shift (CH₂-N)δ 3.1-3.3 ppmCorresponds to protons adjacent to the nitrogen atom
¹³C NMR Chemical Shift (Spiro C)δ 70-80 ppmCharacteristic shift for a quaternary spiro carbon
IR Stretching Freq. (C-O-C)1050-1150 cm⁻¹Typical range for ether C-O stretching vibrations

In Silico Screening and Design Principles for Spirocyclic Derivatives

The rigid scaffold of spirocyclic compounds makes them attractive for drug design. In silico screening, also known as virtual screening, uses computational methods to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly accelerate the drug discovery process.

Starting with the 5-Oxa-2-azaspiro[3.5]nonane core, new derivatives can be designed by adding various functional groups. The properties of these virtual derivatives can then be calculated to predict their potential as drug candidates. This includes evaluating their binding affinity to a target protein through molecular docking studies and predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The design principles for spirocyclic derivatives often focus on leveraging their three-dimensional structure to enhance target selectivity and improve pharmacokinetic properties.

Strategic Applications in Organic Synthesis and Chemical Biology Research

Role as Building Blocks and Key Intermediates in Complex Organic Synthesis

5-Oxa-2-azaspiro[3.5]nonane hemioxalate serves as a valuable building block in the synthesis of more complex molecular architectures. Its rigid, three-dimensional structure is a desirable feature in modern medicinal chemistry for the creation of novel therapeutic agents. The presence of both an oxygen and a nitrogen heteroatom, along with the spirocyclic nature of the scaffold, provides multiple points for chemical modification and the introduction of diverse functional groups.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of azaspirocycles has been widely employed. For instance, derivatives of the isomeric 7-oxa-2-azaspiro[3.5]nonane have been utilized as key intermediates in the synthesis of bioactive compounds, highlighting the potential of this structural motif. The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisosteric replacement for pipecolic acid in drug design, demonstrating the utility of this scaffold in creating molecules with improved pharmacological properties.

Utilization in Fragment-Based Drug Design (FBDD) as sp2-sp3 Hybridized Fragments

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds in drug development. This approach relies on the screening of low-molecular-weight fragments that can bind to biological targets with high efficiency. The spirocyclic nature of this compound, which imparts a high degree of sp3 character and three-dimensionality, makes it an attractive candidate for inclusion in fragment libraries. Such sp2-sp3 hybridized fragments are sought after for their ability to explore new chemical space and provide novel starting points for drug discovery programs.

Although specific screening campaigns that have identified this compound as a hit are not widely reported, the rationale for its inclusion in such libraries is strong. The rigid conformation of the spirocycle can lead to more specific and higher-affinity interactions with protein targets compared to more flexible acyclic fragments. The development of DNA-encoded libraries (DELs) often incorporates structurally complex and sp3-rich building blocks, and azaspirocycles are valuable in this context.

Development of Chemical Probes and Tools in Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes often requires scaffolds that can be readily functionalized to introduce reporter groups or reactive moieties. The 5-Oxa-2-azaspiro[3.5]nonane scaffold, with its secondary amine, provides a convenient handle for such modifications.

While there is a lack of specific reports on chemical probes derived directly from this compound, the general utility of spirocyclic scaffolds in the design of bioactive molecules suggests their potential in this area. The rigid framework can help in positioning functional groups in a precise orientation for interaction with a target protein, which is a critical aspect of probe design.

Application as Chiral Auxiliaries in Stereoselective Transformations

The inherent chirality of many spirocyclic compounds makes them attractive candidates for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Currently, there is no direct evidence in the scientific literature demonstrating the application of this compound as a chiral auxiliary. However, the structural rigidity and the presence of heteroatoms that can coordinate to metal catalysts are features that are often desirable in chiral auxiliaries. Further research would be needed to explore its potential in controlling stereoselectivity in various chemical transformations.

Integration into Diverse Material Science Research (e.g., Optoelectronics, Polymers)

Spirocyclic compounds have garnered attention in material science due to their unique three-dimensional structures, which can disrupt intermolecular packing and influence the photophysical properties of materials. In the field of optoelectronics, spiro-configured molecules have been investigated for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices.

The integration of this compound into polymers or its use as a component in optoelectronic materials is an area that remains largely unexplored. The presence of the oxetane (B1205548) and piperidine (B6355638) rings could impart interesting properties to polymeric materials, such as altered solubility, thermal stability, and conformational rigidity. However, specific research detailing these applications is not yet available.

Contribution to Agrochemical Research and Development of Novel Active Ingredients

The search for new active ingredients with novel modes of action is a constant endeavor in the agrochemical industry. Spirocyclic structures are of interest in this field as they can introduce novel pharmacophores that may lead to the discovery of pesticides with improved efficacy and safety profiles.

While there are no specific commercial agrochemicals based on the 5-Oxa-2-azaspiro[3.5]nonane scaffold, patents have been filed for the use of substituted azaspiro-cycles as herbicides. This indicates that the broader class of azaspiro compounds is being actively investigated for agricultural applications. The unique three-dimensional shape of these molecules can lead to selective interactions with biological targets in pests or weeds, offering a potential avenue for the development of new crop protection agents.

Emerging Research Directions and Future Perspectives for 5 Oxa 2 Azaspiro 3.5 Nonane Hemioxalate

Development of More Efficient and Sustainable Synthetic Routes

While literature specifically detailing the synthesis of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate is sparse, research on analogous structures provides a clear direction for future synthetic strategies. The focus is shifting towards methods that are not only efficient but also scalable and environmentally sustainable. A reported synthesis for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane highlights a multi-step process involving reactions like chloroacetylation, self-cyclization, reduction, and deprotection via catalytic hydrogenation. google.com Future research aims to shorten such routes, improve yields, and ensure reactions are easily controllable for industrial-scale production. google.com

Key areas of development include:

Novel Cyclization Strategies: Metal-catalyzed oxidative cyclization is a promising new reaction for creating oxa-azaspiro frameworks. nih.gov Research into catalysts that are more efficient and operate under milder conditions is a significant area of exploration.

Photochemical Methods: Advances in synthetic photochemistry, particularly using visible light-mediated energy transfer, are being explored for the synthesis of complex azaspiro compounds. nih.govrsc.org These methods can circumvent the need for high-energy irradiation and expand the scope of possible starting materials. nih.govrsc.org

Green Chemistry Approaches: The development of synthetic pathways that utilize safer solvents, reduce the number of steps (e.g., through one-pot or multicomponent reactions), and enhance atom economy is a critical goal for sustainable production of these valuable scaffolds.

Exploration of Novel Reaction Methodologies for Functionalization

The ability to strategically functionalize the 5-Oxa-2-azaspiro[3.5]nonane scaffold is crucial for its application in drug discovery, as substituents are key to modulating a molecule's physical, chemical, and biological properties. univ.kiev.ua Research on the functionalization of a closely related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, demonstrates facile and scalable approaches to introduce a diverse array of functional groups. univ.kiev.uaresearchgate.net

Future research is expected to focus on:

Diversification of Functional Groups: Methodologies are being developed to convert the core scaffold into various derivatives, including esters, amino alcohols, and alkynes. univ.kiev.uaresearchgate.net This allows for versatile incorporation into bioactive compounds.

Scalability: A significant challenge is ensuring that these functionalization reactions can be scaled up to produce multigram quantities of the desired compounds while maintaining high purity (≥95%). researchgate.net

Site-Selective Reactions: Developing reactions that can selectively modify specific positions on the spirocyclic rings will provide finer control over the final molecular architecture, which is essential for optimizing interactions with biological targets.

Advanced Characterization Techniques for Complex Spirocyclic Systems

The definitive structural elucidation of complex, three-dimensional molecules like 5-Oxa-2-azaspiro[3.5]nonane is non-trivial and requires a suite of advanced analytical techniques. While standard methods provide a foundational understanding, emerging techniques are offering unprecedented detail.

Spectroscopic Methods: The characterization of novel oxa-azaspiro derivatives routinely employs Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. nih.govresearchgate.net

Advanced NMR Techniques: For complex heterocyclic systems, one-dimensional NMR is often insufficient. Advanced 2D NMR techniques are increasingly necessary for unambiguous structural assignments. ipb.pt Due to the large and fused nature of some spirocyclic derivatives, acquiring clean ¹³C NMR spectra can be challenging, necessitating specialized experimental setups. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. researchgate.net DFT can be used to predict preferred tautomers, analyze intermolecular interactions, and even calculate ¹H NMR chemical shifts and spin-spin coupling constants to simulate spectra, which is invaluable for verifying complex spin systems. researchgate.netacs.orgnih.gov

Interdisciplinary Research Integrating the Oxa-azaspiro[3.5]nonane Scaffold

The unique structural properties of the oxa-azaspiro[3.5]nonane scaffold make it a highly attractive building block in interdisciplinary research, particularly at the interface of chemistry and biology. Its rigid, three-dimensional shape is a key advantage in modern drug design. bldpharm.com

Current and future applications include:

Bioisosteric Replacement: The oxa-azaspiro scaffold is being investigated as a bioisostere for common fragments like piperidine (B6355638). univ.kiev.ua Bioisosteric replacement can improve properties such as metabolic stability, water solubility, and lipophilicity, potentially enhancing the efficacy and duration of action of drugs. bldpharm.comuniv.kiev.ua

Drug Discovery Programs: Various oxa-azaspiro scaffolds are being incorporated into drug candidates across different therapeutic areas. bldpharm.com For instance, derivatives have been investigated as melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists and for their antitumor activity. bldpharm.comnih.gov The 5-oxa-2-azaspiro[3.4]octane core, a close analog, has been explored for its potential as an M4 receptor agonist. google.com

DNA-Encoded Libraries (DELs): The development of synthetic methods compatible with DNA tags allows for the incorporation of unique and densely functionalized azaspiro compounds into DELs. rsc.org This technology enables the rapid screening of vast chemical libraries to identify potential new drug candidates. rsc.org

The continued exploration of the 5-Oxa-2-azaspiro[3.5]nonane scaffold and its derivatives promises to yield novel molecules with significant potential, driving innovation in both synthetic chemistry and therapeutic development.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Oxa-2-azaspiro[3.5]nonane hemioxalate, and how can reaction yields be optimized?

The synthesis of spirocyclic compounds like 5-Oxa-2-azaspiro[3.5]nonane derivatives typically involves cyclization reactions using anhydrous solvents and high-purity reagents. Key steps include:

  • Anhydrous conditions : To prevent side reactions, solvents like tetrahydrofuran (THF) or dichloromethane are dried over molecular sieves .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with yields optimized by controlling reaction temperature (e.g., −78°C for sensitive intermediates) and stoichiometric ratios of reactants .
  • Scalability : Pilot-scale synthesis requires incremental adjustments to maintain yield consistency, particularly during spiro-ring formation .

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR at 400–500 MHz are used to confirm spirocyclic geometry and oxalate counterion integration. Deuterated solvents (e.g., DMSO-d₆) ensure accurate referencing .
  • Mass Spectrometry : LCMS with chemical ionization (CI) or GCMS with electron impact (EI) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguous NMR signals, single-crystal X-ray analysis provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS H315, H319). Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Collect spilled material with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous rinses to prevent oxalate salt dissolution .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. The spirocyclic core’s rigidity may enhance selectivity for hydrophobic binding pockets .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting conformational flexibility in aqueous vs. lipid environments .
  • SAR Analysis : Comparing derivatives (e.g., trifluoromethyl-substituted analogs) identifies structural motifs influencing potency and metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Reassessment : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects. Use standardized oxalate concentrations to minimize batch variability .
  • Meta-Analysis : Cross-reference studies using tools like PRISMA to identify methodological biases (e.g., differences in solvent carriers affecting bioavailability) .
  • Orthogonal Assays : Validate findings via complementary techniques (e.g., SPR for binding kinetics alongside cellular assays) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-UV at 24-hour intervals. Oxalate dissociation may occur in acidic environments .
  • Plasma Stability Tests : Use human plasma at 37°C to measure half-life. Esterase inhibitors (e.g., PMSF) can identify enzyme-mediated breakdown .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways and refine storage conditions .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition?

  • Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/non-competitive) and Ki values .
  • IC50 Determination : Conduct dose-response curves with triplicate measurements to ensure reproducibility. Include positive controls (e.g., known inhibitors) for benchmark comparisons .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at atomic resolution .

Q. How can researchers validate the compound’s purity for in vivo studies?

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 210–254 nm. Purity thresholds should exceed 98% .
  • Elemental Analysis : Confirm stoichiometry of the hemioxalate salt via carbon/hydrogen/nitrogen (CHN) analysis .
  • Residual Solvent Testing : GC-MS screens for traces of synthesis solvents (e.g., DMF, THF) to meet ICH Q3C guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.